5-((4-苄基哌嗪-1-基)(4-甲氧基苯基)甲基)-2-乙基噻唑并[3,2-b][1,2,4]三唑-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a benzylpiperazine, a methoxyphenyl group, a thiazole ring, and a triazole ring. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The compound contains several reactive sites that could undergo various chemical reactions. For example, the nitrogen atoms in the piperazine, thiazole, and triazole rings could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and stability would likely be determined experimentally. The presence of the polar groups (like the methoxy group and the nitrogen atoms in the rings) could enhance the solubility of the compound in polar solvents .科学研究应用
合成和抗菌活性
对 1,2,4-三唑衍生物的研究表明其具有显着的抗菌特性,这些衍生物与目标化合物具有相似的结构。例如,Bektaş 等人 (2007) 对新型 1,2,4-三唑衍生物的合成研究表明,这些化合物对各种微生物表现出良好至中等的抗菌活性 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007)。
血清素受体亲和力
一项针对 2-氨基-4-(4-甲基哌嗪-1-基)-1,3,5-三嗪的设计的研究调查了将三嗪部分连接到芳香族取代基的连接键的作用,这会影响对人血清素 5-HT6 受体的亲和力。这项研究表明,结构修饰可以显着影响生物活性,可能导致新的治疗剂 (Łażewska 等人,2019)。
α(1)-肾上腺素受体拮抗剂
另一项研究探索了咪唑、苯并咪唑和吲哚基哌嗪衍生物的基于药效团的设计、合成和评估。这些化合物被设计为与 α(1)-肾上腺素受体拮抗剂的三维药效团模型相匹配,表明它们在设计受体特异性药物方面的潜力 (Betti 等人,2002)。
正性肌力药
对带有取代苄基哌嗪部分的 [1,2,4]三唑并[3,4-a]酞嗪和四唑并[5,1-a]酞嗪衍生物的研究表明,它们具有显着的体外正性肌力活性。这表明它们作为心脏病新疗法的潜力,展示了对结构复杂的分子进行研究的更广泛意义 (Wu 等人,2013)。
作用机制
Target of Action
Similar compounds with a benzylpiperazinyl and triazolyl moiety have been reported to exhibit significant antimicrobial activity . They interact with key proteins in microbial organisms, such as the oxidoreductase enzyme .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The benzylpiperazinyl and triazolyl moieties may play crucial roles in these interactions. Docking studies with similar compounds have shown a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency of the derivatives .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death .
Pharmacokinetics
The presence of a piperazine moiety in similar compounds has been reported to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The result of the compound’s action is likely the inhibition of microbial growth, given its potential antimicrobial activity . This is achieved through its interaction with key proteins in microbial organisms, disrupting their normal function and leading to cell death .
未来方向
属性
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-3-21-26-25-30(27-21)24(31)23(33-25)22(19-9-11-20(32-2)12-10-19)29-15-13-28(14-16-29)17-18-7-5-4-6-8-18/h4-12,22,31H,3,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWMMFBZHCPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。